
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is a derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of cardiovascular diseases
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem typically involves multiple steps, starting from diltiazem. The process includes the removal of the methyl groups (demethylation) and the introduction of the tert-butoxycarbonyl group (carbamate formation). Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on calcium channels and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem involves its interaction with calcium channels. By binding to these channels, it can modulate calcium influx into cells, affecting various physiological processes such as muscle contraction and neurotransmitter release. The specific molecular targets and pathways involved are still under investigation, but they likely include key proteins and enzymes in calcium signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diltiazem: The parent compound, widely used as a calcium channel blocker.
Verapamil: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with distinct chemical properties.
Uniqueness
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is unique due to its specific structural modifications, which can confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs. These modifications can potentially lead to new therapeutic applications and improved efficacy or safety profiles.
Propiedades
Número CAS |
1289643-62-4 |
|---|---|
Fórmula molecular |
C25H30N2O6S |
Peso molecular |
486.583 |
Nombre IUPAC |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C25H30N2O6S/c1-16(28)32-21-22(17-10-12-18(31-5)13-11-17)34-20-9-7-6-8-19(20)27(23(21)29)15-14-26-24(30)33-25(2,3)4/h6-13,21-22H,14-15H2,1-5H3,(H,26,30)/t21-,22+/m1/s1 |
Clave InChI |
IMWNUUJVCLTJIT-YADHBBJMSA-N |
SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
Sinónimos |
(2S-cis)-3-(Acetyloxy)-5-(2-aminoethyl)-N-butoxycarbonyl-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one; N-Butoxycarbonyl (2S,3S)-N,N-Didemethyldiltiazem; N-[2-[(2S,3S)-3-(Acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiaze |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


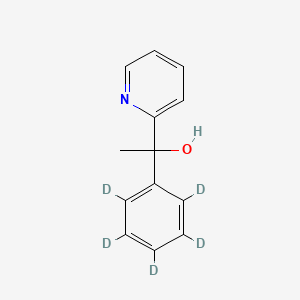
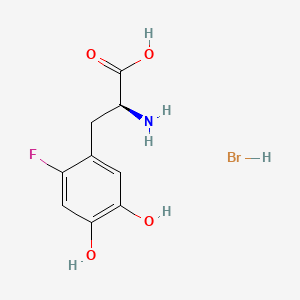
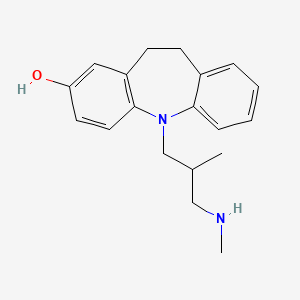

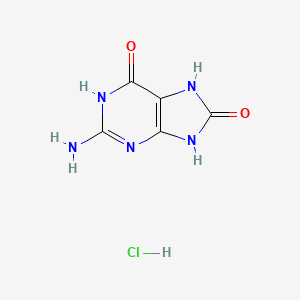
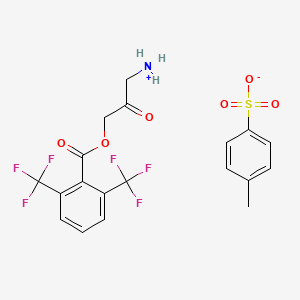

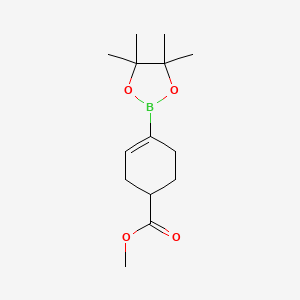
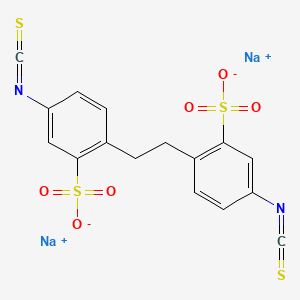
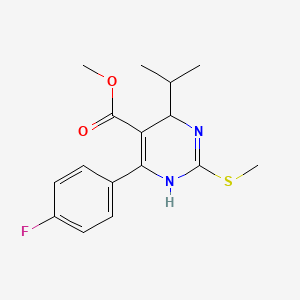
![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)
